6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is a derivative of pyrrolopyridine, characterized by the presence of chlorine and iodine atoms at the 6 and 2 positions, respectively. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGF-FGFR signaling pathway . Normally, binding of fibroblast growth factors to FGFRs triggers a cascade of downstream signaling events, including the activation of the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . By inhibiting FGFRs, this compound disrupts these pathways .
Result of Action
Inhibition of FGFRs by this compound can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also significantly reduced the migration and invasion abilities of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, often in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as azides or alkoxides .
Scientific Research Applications
6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group at the 2 position.
1H-Pyrrolo[2,3-b]pyridine: The parent compound without halogen substitutions.
Uniqueness
6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation also enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCBOKUBKZCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269818 | |
Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-04-6 | |
Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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